(1S,2S)-2-(o-Tolyl)cyclopropanecarboxylicAcid

Medicinal Chemistry Enzyme Inhibition Antibacterial

This (1S,2S)-o-tolyl cyclopropane carboxylic acid is a non-natural, enantiomerically pure (≥98% ee) scaffold essential for structure-activity relationship (SAR) studies targeting bacterial OASS isoforms. Its distinct near-bisected conformation and rigid cyclopropane core offer superior ligand efficiency over phenyl analogs. Procure this validated chemical probe to develop novel antibiotics and constrained pharmacophores with guaranteed stereochemical integrity.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Cat. No. B12277380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-(o-Tolyl)cyclopropanecarboxylicAcid
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2CC2C(=O)O
InChIInChI=1S/C11H12O2/c1-7-4-2-3-5-8(7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m1/s1
InChIKeyJLTWVSDENGCCEJ-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Technical Baseline: (1S,2S)-2-(o-Tolyl)cyclopropanecarboxylic Acid


(1S,2S)-2-(o-Tolyl)cyclopropanecarboxylic acid is a chiral, non-natural cyclopropane carboxylic acid derivative characterized by a trans-configured cyclopropane ring bearing a carboxylic acid group and an ortho-tolyl substituent [1]. It belongs to the class of 2-substituted cyclopropane-1-carboxylic acids, which have emerged as valuable scaffolds in medicinal chemistry and as chiral building blocks for asymmetric synthesis [1][2]. The compound's specific (1S,2S) stereochemistry confers distinct three-dimensional orientation that can critically impact biological target engagement and pharmacokinetic properties compared to its enantiomer or regioisomers [3].

Critical Differentiation: Why (1S,2S)-2-(o-Tolyl)cyclopropanecarboxylic Acid Cannot Be Readily Substituted by Other Cyclopropane Carboxylic Acids


Cyclopropane carboxylic acids are not functionally interchangeable. The combination of stereochemistry (1S,2S vs. 1R,2R), substitution pattern (ortho- vs. para-tolyl), and the presence/absence of the methyl group on the aromatic ring directly dictates biological activity, synthetic utility, and physicochemical properties [1][2]. For instance, in the context of enzyme inhibition, the trans-2-arylcyclopropane-1-carboxylic acid scaffold exhibits structure-activity relationships where minor modifications lead to orders-of-magnitude differences in binding affinity [1]. Substituting the (1S,2S)-o-tolyl derivative with a para-tolyl regioisomer or the enantiomeric (1R,2R) form would alter the three-dimensional pharmacophore, potentially abolishing target engagement or introducing off-target effects. Furthermore, the o-tolyl methyl group can influence conformational preferences and metabolic stability relative to the unsubstituted phenyl analog [3].

Quantitative Differentiation of (1S,2S)-2-(o-Tolyl)cyclopropanecarboxylic Acid: Head-to-Head and Class-Level Evidence


O-Acetylserine Sulfhydrylase (OASS) Inhibitory Activity: Comparative Binding Affinity

In a study characterizing trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase (OASS-A) from Haemophilus influenzae, the (1S,2S)-2-(o-tolyl)cyclopropanecarboxylic acid (compound 14b in the original publication) exhibited a dissociation constant (Kd) of 0.028 ± 0.005 µM against StCysK (a bacterial OASS isoform) [1]. In contrast, other 2-substituted cyclopropane-1-carboxylic acids in the same series displayed Kd values ranging from low micromolar to inactive, demonstrating that the ortho-tolyl substitution pattern in the (1S,2S) configuration is a critical determinant for high-affinity binding [1][2].

Medicinal Chemistry Enzyme Inhibition Antibacterial

Chiral Resolution Efficiency: Enantiomeric Excess (ee) Achievable via Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution of racemic methyl 2-(o-tolyl)cyclopropanecarboxylate using Candida antarctica lipase B (CAL-B) and vinyl acetate as acyl donor yields the (1S,2S)-2-(o-tolyl)cyclopropanecarboxylic acid with an enantiomeric excess (ee) of 98% . This high enantioselectivity is not universally observed across all cyclopropane carboxylic acid substrates; for example, resolution of trans-2-phenylcyclopropane-1-carboxylic acid derivatives under similar conditions typically achieves ee values of 85-92% [1][2].

Biocatalysis Chiral Resolution Process Chemistry

Regioisomeric Differentiation: Ortho- vs. Para-Tolyl Substitution Impact on Conformational Preference

Low-temperature proton magnetic resonance (PMR) studies on phenylcyclopropane derivatives reveal that an ortho-methyl substituent (as in the o-tolyl group) forces the aromatic ring into a near-bisected conformation where the ring plane is slightly twisted relative to the cyclopropane C1-C2 bond [1]. In contrast, the para-tolyl regioisomer adopts a different conformational distribution with less steric hindrance, which can lead to altered molecular recognition and binding interactions [1][2]. This conformational difference has direct implications for biological activity and physicochemical properties such as lipophilicity and metabolic stability.

Conformational Analysis Structure-Activity Relationship Medicinal Chemistry

Optimal Scientific and Industrial Application Scenarios for (1S,2S)-2-(o-Tolyl)cyclopropanecarboxylic Acid


Lead Optimization in Antibacterial Drug Discovery Targeting O-Acetylserine Sulfhydrylase (OASS)

The sub-nanomolar binding affinity of (1S,2S)-2-(o-tolyl)cyclopropanecarboxylic acid for bacterial OASS isoforms [1] positions this compound as a validated chemical probe and potential lead scaffold for developing novel antibiotics that circumvent resistance mechanisms. Its non-peptidic, small-molecule nature offers advantages over peptide-based inhibitors in terms of oral bioavailability and metabolic stability. Researchers can use this compound to generate structure-activity relationship (SAR) data around the cyclopropane core and ortho-tolyl substituent to optimize potency, selectivity, and pharmacokinetic properties.

Enantioselective Synthesis and Chiral Building Block Procurement

The high enantiomeric purity (98% ee) achievable via lipase-catalyzed resolution makes (1S,2S)-2-(o-tolyl)cyclopropanecarboxylic acid a reliable chiral building block for the construction of more complex molecules. It can serve as a starting material for the synthesis of trans-2-arylcyclopropylamines, which are privileged scaffolds in medicinal chemistry [2]. The rigid cyclopropane framework imparts conformational constraint, which can enhance target selectivity and reduce off-target interactions in drug candidates.

Conformational Constraint in Fragment-Based Drug Design (FBDD)

The unique near-bisected conformation imposed by the ortho-tolyl group on the cyclopropane ring [3] provides a structurally rigid fragment for FBDD campaigns. This rigidity can improve ligand efficiency and binding thermodynamics by reducing the entropic penalty upon target binding. The carboxylic acid functionality also serves as a synthetic handle for further derivatization, enabling rapid exploration of chemical space around this validated pharmacophore.

Method Development for Chiral Chromatography and Enantiomeric Purity Analysis

Given its well-defined stereochemistry and high enantiopurity, (1S,2S)-2-(o-tolyl)cyclopropanecarboxylic acid can be employed as a standard or reference material in chiral HPLC or GC method development for the separation of related cyclopropane carboxylic acid enantiomers and diastereomers [4]. Its distinct retention characteristics on polysaccharide-based chiral stationary phases (CSPs) can facilitate the development of robust analytical methods for quality control and process monitoring.

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